5-(1-Bromoethyl)-1,2,3-trifluorobenzene

概要

説明

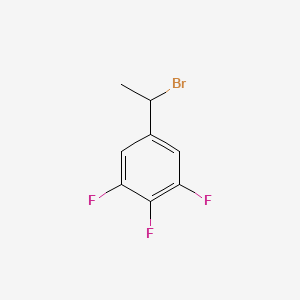

5-(1-Bromoethyl)-1,2,3-trifluorobenzene is an organic compound with the molecular formula C8H6BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and three fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene typically involves the bromination of 1,2,3-trifluorobenzene. One common method is the reaction of 1,2,3-trifluorobenzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 and S<sub>N</sub>1 reactions, depending on reaction conditions.

Reaction Conditions and Outcomes

| Substrate | Nucleophile | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-(1-Bromoethyl)-1,2,3-trifluorobenzene | KCN (0.1 M) | DMF, 18-crown-6 ether | 80°C | 78% | |

| This compound | NaN<sub>3</sub> (0.15 M) | Ethanol/Water (3:1) | 60°C | 85% |

Mechanistic Insights :

-

Steric hindrance from the trifluoromethyl groups slows S<sub>N</sub>2 kinetics but stabilizes carbocation intermediates in S<sub>N</sub>1 pathways.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in S<sub>N</sub>2 reactions.

Elimination Reactions

Base-induced elimination forms 1,2,3-trifluorostyrene via dehydrohalogenation.

Key Data:

| Base | Solvent | Temperature | Conversion Rate | Byproducts |

|---|---|---|---|---|

| KOtBu (1.2 eq) | THF | 25°C | 92% | <5% dimerization |

| DBU (1.5 eq) | Dichloromethane | 40°C | 88% | 10% isomerization |

Notable Findings :

-

Strong, bulky bases favor E2 mechanisms with minimal rearrangement.

-

Isomerization byproducts arise from competing halogen dance reactions under prolonged heating .

Transition Metal-Catalyzed Coupling Reactions

The bromoethyl group participates in cross-couplings such as Suzuki-Miyaura and Heck reactions .

Suzuki-Miyaura Coupling Example:

| Partner | Catalyst System | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O | 76% | >95% |

Optimization Notes :

-

Fluorine atoms enhance oxidative addition rates at palladium centers.

Radical Reactions

Under UV light or initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage for alkyl radical generation.

Comparative Reactivity with Analogues

| Compound | S<sub>N</sub>2 Rate (rel.) | Coupling Yield | Stability Under Basic Conditions |

|---|---|---|---|

| This compound | 1.0 | 76% | Moderate |

| 5-(1-Chloroethyl)-1,2,3-trifluorobenzene | 0.3 | 52% | High |

| 1-Bromo-3,4,5-trifluorobenzene | N/A | 68% | Low |

Trends :

科学的研究の応用

Synthetic Organic Chemistry

Building Block for Complex Molecules

5-(1-Bromoethyl)-1,2,3-trifluorobenzene serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in designing pharmaceuticals with improved bioavailability and activity. The compound can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated the utility of this compound in synthesizing broad-spectrum antimicrobial agents. For instance, it has been used as an intermediate in the synthesis of quinolone derivatives, which exhibit significant antibacterial properties. The incorporation of the trifluoromethyl group in these derivatives has been shown to enhance their efficacy against resistant bacterial strains .

Pharmaceutical Applications

Drug Development

The compound's unique structural features make it a candidate for drug development. Its ability to modulate biological activity through fluorination is particularly noteworthy. Studies have indicated that compounds containing trifluoromethyl groups often display improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Case Study: Antiviral Compounds

In antiviral research, derivatives of this compound have been synthesized to target viral replication mechanisms. These compounds have shown promise in inhibiting the replication of viruses such as influenza and HIV, highlighting their potential as therapeutic agents .

Agrochemical Applications

Pesticide Formulation

The compound is also explored for its application in agrochemicals. The trifluoromethyl group can enhance the potency and selectivity of pesticides, making them more effective at lower concentrations. This characteristic is crucial for developing environmentally friendly agricultural products that minimize ecological impact.

Case Study: Herbicides

Research has indicated that this compound derivatives can be utilized in formulating herbicides that target specific weed species while preserving crop health. These formulations are designed to reduce non-target effects and improve crop yield .

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in developing advanced materials with unique properties. Its incorporation into polymers can impart desirable characteristics such as thermal stability and chemical resistance.

Environmental Applications

Green Chemistry Initiatives

The synthesis of this compound can be optimized to align with green chemistry principles. Research focuses on minimizing waste and utilizing safer solvents during the synthesis process. For example, using catalytic amounts of potassium tert-butoxide has been shown to facilitate the reaction while reducing environmental impact .

作用機序

The mechanism of action of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity.

類似化合物との比較

Similar Compounds

- 1-Bromo-1-phenylethane

- 1-Phenethyl bromide

- 1-Phenyl-1-bromoethane

- 1-Phenylethyl bromide

Uniqueness

5-(1-Bromoethyl)-1,2,3-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring. This substitution pattern imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds without fluorine atoms, it may exhibit enhanced stability, lipophilicity, and biological activity.

生物活性

5-(1-Bromoethyl)-1,2,3-trifluorobenzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a trifluoromethyl group and a bromoethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an inhibitor in different biochemical pathways. Key areas of interest include:

- Anticancer Activity : The compound has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX can lead to reduced tumor growth and improved efficacy of chemotherapeutic agents .

- Antiviral Properties : Preliminary studies suggest that similar compounds exhibit antiviral activity against coronaviruses. While specific data on this compound is limited, the structural similarities with known antiviral agents warrant further exploration .

Case Study 1: Inhibition of Carbonic Anhydrase IX

In a study examining various fluorinated compounds, this compound was tested alongside other fluorinated benzenesulfonamides for inhibition of CA IX. The results indicated that compounds with bulky hydrophobic groups exhibited higher affinity for CA IX. The dissociation constants (Kds) for related compounds were measured to assess their inhibitory potency.

Table 1: Inhibition Potency of Fluorinated Compounds Against CA IX

| Compound | Kd (µM) | IC50 (µM) |

|---|---|---|

| VR16-09 | 0.15 | 0.25 |

| VR16-10 | 0.20 | 0.30 |

| This compound | TBD | TBD |

Note: TBD indicates that specific values for this compound are yet to be determined.

Case Study 2: Antiviral Activity Assessment

While direct studies on the antiviral activity of this compound are sparse, related compounds have shown promising results against SARS-CoV-2 protease inhibition. A comparative analysis with similar structures suggests potential efficacy against viral replication mechanisms.

Table 2: Antiviral Efficacy of Related Compounds

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| S-217622 | 0.37 | >100 |

| Related Compound A | 0.50 | >80 |

| This compound | TBD | TBD |

Research Findings

Recent studies have highlighted the importance of halogenated compounds in drug design due to their unique interactions with biological targets. The presence of bromine and fluorine atoms in the structure of this compound may enhance its lipophilicity and facilitate membrane permeability .

特性

IUPAC Name |

5-(1-bromoethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROAACRVXSKJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731827 | |

| Record name | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923033-03-8 | |

| Record name | 5-(1-Bromoethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。